

Introduction: The Strategic Value of Polysubstituted Pyridines

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Compound of Interest

Compound Name: **3-Bromo-2-fluoro-4-iodopyridine**

Cat. No.: **B3030222**

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In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of multiple, distinct halogen atoms onto this ring system creates a versatile chemical intermediate, a molecular 'multi-tool' that allows for programmed, site-selective modifications. **3-Bromo-2-fluoro-4-iodopyridine** (CAS: 884494-52-4) is an exemplar of such a building block. Its unique arrangement of fluorine, bromine, and iodine substituents provides a hierarchical reactivity profile that enables chemists to construct complex molecular architectures with precision and control.

This technical guide offers an in-depth exploration of **3-Bromo-2-fluoro-4-iodopyridine**, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, detail its synthesis, illuminate its nuanced reactivity, and showcase its application as a key intermediate in the synthesis of pharmaceutically relevant molecules.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical building block are foundational to its effective use in synthesis. The data for **3-Bromo-2-fluoro-4-iodopyridine** are summarized below.

Core Physicochemical Data

Quantitative data for **3-Bromo-2-fluoro-4-iodopyridine** are presented in the following table for easy reference.

Property	Value	Source(s)
CAS Number	884494-52-4	[1] [2] [3]
Molecular Formula	C ₅ H ₂ BrFIN	[1] [2] [3]
Molecular Weight	301.88 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[4]
Boiling Point	266.7 °C at 760 mmHg	[2]
Density	2.412 g/cm ³	[2]
Melting Point	Data not available. Similar isomers such as 3-Bromo-4-iodopyridine and 5-Bromo-2-iodopyridine melt in the 111-117 °C range.	
Solubility	Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).	
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light.	[1] [4]

Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is crucial for reaction monitoring and quality control.

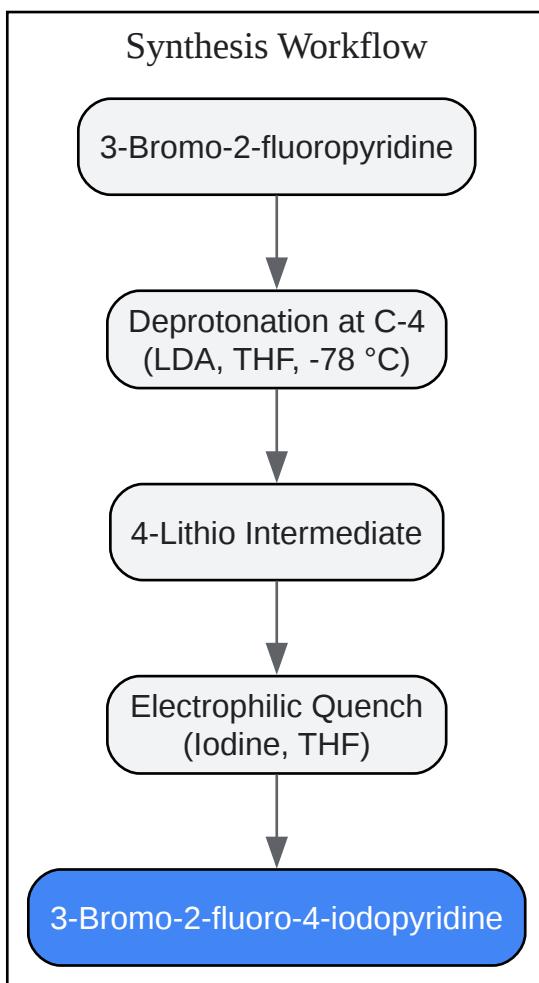
- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-5 position would appear as a

doublet, coupled to the proton at C-6. The C-6 proton would also appear as a doublet, coupled to the C-5 proton.

- ^{13}C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing halogens (C-2, C-3, C-4) will show characteristic shifts and couplings, particularly the C-2 and C-3 carbons which will exhibit C-F coupling.
- ^{19}F NMR: As a fluorinated compound, ^{19}F NMR is a powerful characterization tool.[5] A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of aryl fluorides can vary widely but is a highly sensitive probe of the electronic environment.[6] This signal would likely show coupling to the proton at C-6 (a four-bond coupling, $^4\text{J}_{\text{HF}}$) and potentially a smaller coupling to the bromine at C-3. The high sensitivity and natural abundance of the ^{19}F nucleus make it an excellent tool for assessing purity and tracking reaction progress.[7][8]
- Mass Spectrometry: The mass spectrum would show a molecular ion (M^+) peak corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), a characteristic $\text{M}+2$ peak of nearly equal intensity to the M^+ peak will be observed, confirming the presence of a single bromine atom.

Synthesis of 3-Bromo-2-fluoro-4-iodopyridine

The most logical and reported synthetic route to **3-Bromo-2-fluoro-4-iodopyridine** commences from the commercially available 3-Bromo-2-fluoropyridine.[3] The strategy involves a regioselective iodination at the C-4 position, which is activated for deprotonation by the adjacent bromo and fluoro substituents.



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Caption: Synthesis workflow for **3-Bromo-2-fluoro-4-iodopyridine**.

Detailed Experimental Protocol (Representative)

This protocol describes a standard ortho-directed metallation followed by an electrophilic quench.

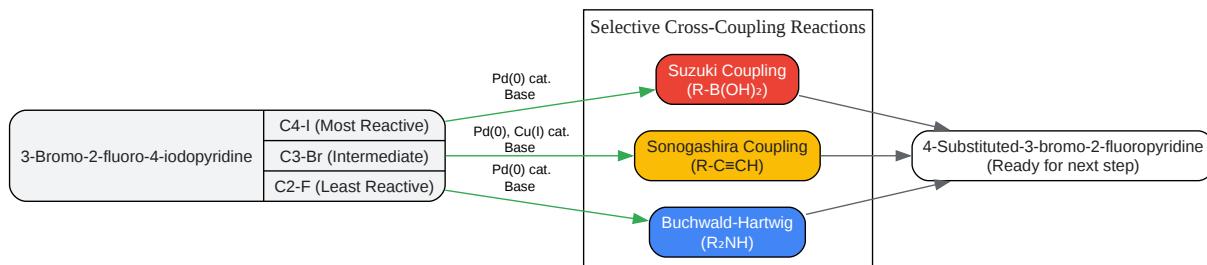
- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 3-Bromo-2-fluoropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The low temperature is critical to ensure the kinetic stability of the lithiated intermediate and prevent side

reactions.

- Deprotonation: Lithium diisopropylamide (LDA) (1.05 eq, as a solution in THF/hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The LDA, a strong, non-nucleophilic base, selectively removes the proton at the C-4 position, which is the most acidic due to the inductive effects of the adjacent halogens. The reaction is stirred at -78 °C for 1-2 hours.
- Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I bond.
- Workup: After stirring for an additional hour at low temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (to consume excess iodine), followed by water. The mixture is allowed to warm to room temperature.
- Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure **3-Bromo-2-fluoro-4-iodopyridine**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Bromo-2-fluoro-4-iodopyridine** lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br >> C-F. This hierarchy is a direct consequence of bond dissociation energies (C-I is the weakest) and the ease of oxidative addition to the palladium(0) catalyst. This allows for the selective functionalization at the C-4 position while leaving the C-3 bromine and C-2 fluorine untouched for subsequent transformations.

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Caption: Hierarchy of reactivity in cross-coupling reactions.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.^[9]

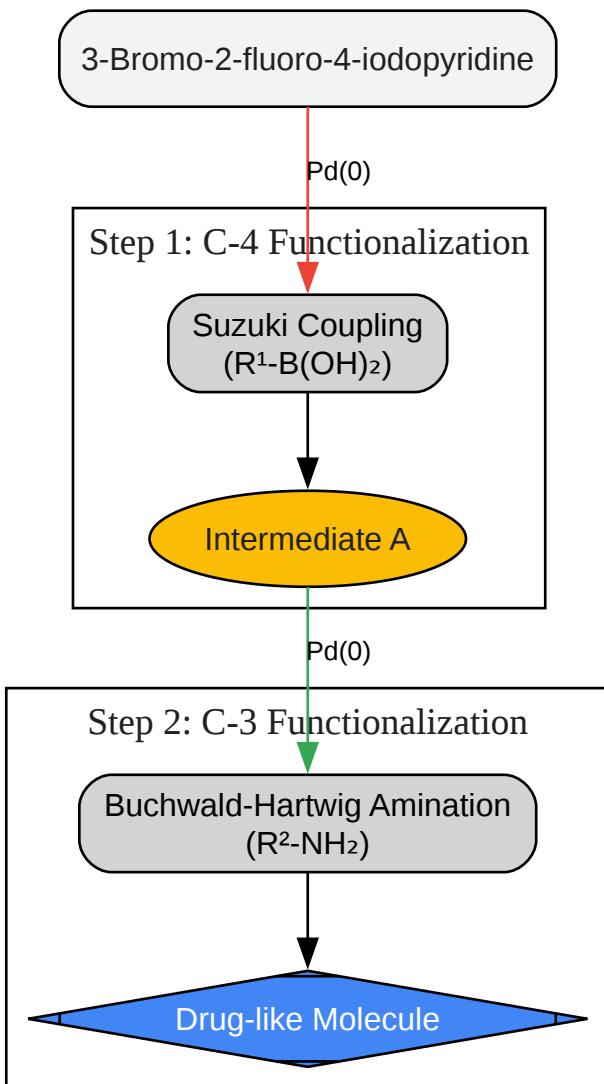
^[10] Using **3-Bromo-2-fluoro-4-iodopyridine**, this reaction can be performed with high regioselectivity at the C-4 position.^[11]

- Reaction Setup: To a dry reaction vial, add **3-Bromo-2-fluoro-4-iodopyridine** (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
- Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times to remove oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Under a positive pressure of argon, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) is added.
- Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via syringe. Water is often crucial for the transmetalation step in the catalytic cycle.
^[12]

- Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-16 hours. Progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product, a 4-aryl-3-bromo-2-fluoropyridine, is purified by flash chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-fluoropyridine motif is a prevalent feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability, and the pyridine nitrogen can act as a key hydrogen bond acceptor.[\[13\]](#) **3-Bromo-2-fluoro-4-iodopyridine** is an ideal starting material for building libraries of such inhibitors. The selective functionalization at C-4 allows for the introduction of various groups to probe the solvent-exposed region of an enzyme's active site, while the C-3 bromine can be used in a later step to introduce another moiety or to simply provide steric bulk.



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Caption: Stepwise elaboration into a potential drug candidate.

This stepwise approach is highly valuable in medicinal chemistry for systematically exploring the structure-activity relationship (SAR) of a compound series. For example, it has been utilized in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR).[\[13\]](#)

Safety and Handling

As with any halogenated aromatic compound, **3-Bromo-2-fluoro-4-iodopyridine** must be handled with appropriate care in a laboratory setting.

- GHS Classification:
 - Pictogram: GHS07 (Exclamation Mark)[[2](#)]
 - Signal Word: Warning[[1](#)][[2](#)]
 - Hazard Statements:
 - H302: Harmful if swallowed.[[1](#)][[2](#)]
 - H315: Causes skin irritation.[[1](#)][[2](#)]
 - H319: Causes serious eye irritation.[[1](#)][[2](#)]
 - H335: May cause respiratory irritation.[[1](#)][[2](#)]
 - Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[1](#)][[2](#)]
- Handling Recommendations:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
 - Avoid inhalation of dust and direct contact with skin and eyes.[[14](#)]
 - Wash hands thoroughly after handling.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[[14](#)]

Conclusion

3-Bromo-2-fluoro-4-iodopyridine is a sophisticated and highly valuable building block for synthetic and medicinal chemistry. Its well-defined hierarchy of halogen reactivity provides a

powerful tool for the regioselective construction of complex, polysubstituted pyridines. By enabling a programmed, stepwise functionalization, it allows chemists to efficiently build molecular diversity and fine-tune properties for applications ranging from targeted therapeutics to advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development programs.

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